molecular formula C13H13N3O B2770602 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034295-57-1

3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B2770602
CAS No.: 2034295-57-1
M. Wt: 227.267
InChI Key: ATYWUPXYJWOGFT-UHFFFAOYSA-N
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Description

3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an isoindoline moiety attached to a pyrazinone ring, which contributes to its distinctive properties and reactivity.

Mechanism of Action

Target of Action

Isoindoline analogues have been reported to display high binding affinity towards the mt2 subtype of melatonin receptors . These receptors play a crucial role in regulating sleep-wake cycles and other circadian rhythms.

Mode of Action

Isoindoline analogues have been reported to behave as antagonists for the mt2 melatonin receptors . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one typically involves the reaction of isoindoline derivatives with pyrazinone precursors under specific conditions. One common method includes the use of isoindoline-2-carboxylic acid, which is reacted with methylpyrazinone in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one
  • 3-(isoindolin-2-yl)-1-ethylpyrazin-2(1H)-one
  • 3-(isoindolin-2-yl)-1-methylpyridin-2(1H)-one

Uniqueness

3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one is unique due to its specific combination of the isoindoline and pyrazinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance in scientific research .

Properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-15-7-6-14-12(13(15)17)16-8-10-4-2-3-5-11(10)9-16/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYWUPXYJWOGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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